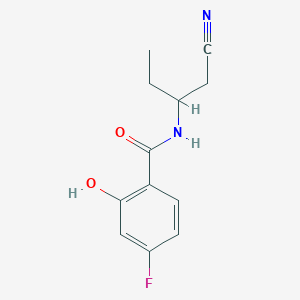
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In recent years, C16 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a key role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide a potentially powerful therapeutic agent for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and for developing new cancer treatments. However, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide also has some limitations. Its low solubility in water can make it difficult to work with in some experiments, and its high toxicity can make it challenging to use in vivo.
将来の方向性
There are a number of potential future directions for research on N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide. One area of interest is the development of new cancer treatments that combine N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide with other chemotherapy drugs or radiation therapy. Another area of research is the use of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide and to identify any potential side effects or limitations of its use.
合成法
The synthesis of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide involves a multi-step process that begins with the reaction of 4-fluoro-2-hydroxybenzoic acid with 1-cyanobutan-2-ol in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to yield the final product.
科学的研究の応用
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide can inhibit the growth of cancer cells and enhance the efficacy of chemotherapy and radiation therapy. In addition, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(5-6-14)15-12(17)10-4-3-8(13)7-11(10)16/h3-4,7,9,16H,2,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLXMLNUKCFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

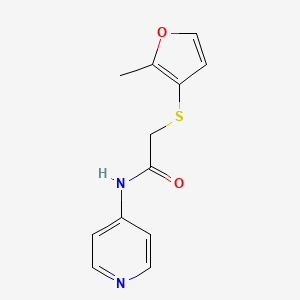
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
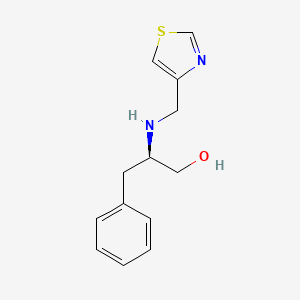
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
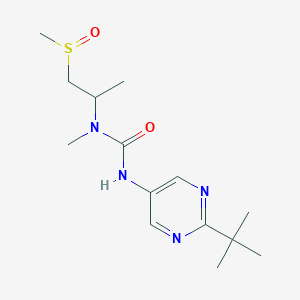
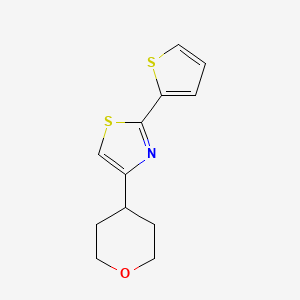
![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)